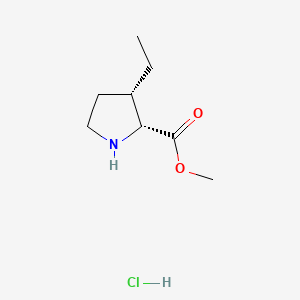
methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique stereochemistry and potential utility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of specific enantiomers and precise reaction conditions. One common method involves the transesterification reaction in an anhydrous medium, utilizing an enzyme that selectively affects the desired enantiomer . This process ensures the production of the compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs bioreactors and enzymatic hydrolysis. For instance, an emulsion bioreactor containing lipase from Serratia marcescens has been used to produce similar compounds with high chemical and optical purity . The reaction conditions, such as stirring speed and phase separation techniques, are optimized to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include halogens for addition reactions, as well as alcohols for reduction processes . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, the addition of halogens to alkenes results in vicinal dihalides, while reduction with alcohols produces corresponding alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals, including cardiovascular drugs and anti-cancer agents . Additionally, it plays a role in the development of new synthetic methodologies and biotechnological processes .
Wirkmechanismus
The mechanism of action of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride include other enantiomeric esters and derivatives used in pharmaceutical synthesis. Examples include methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate and other chiral esters .
Uniqueness: What sets this compound apart is its specific stereochemistry and the high enantiomeric purity achievable through its synthesis. This uniqueness makes it particularly valuable in applications requiring precise molecular configurations .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
UULFFIJPLBXISM-UOERWJHTSA-N |
Isomerische SMILES |
CC[C@H]1CCN[C@H]1C(=O)OC.Cl |
Kanonische SMILES |
CCC1CCNC1C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)





![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)


![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)

![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)
